Piperidine, 1-(2-((diphenylmethylsilyl)oxy)ethyl)-
Description
Piperidine, 1-(2-((diphenylmethylsilyl)oxy)ethyl)-, is a synthetic piperidine derivative characterized by a silyl ether substituent. The compound features a piperidine ring substituted with an ethyl group, where the oxygen atom of the ethoxy chain is bonded to a diphenylmethylsilyl group (Si(C6H5)2CH3). This structure confers unique steric and electronic properties, distinguishing it from other piperidine derivatives. Its molecular formula is estimated as C28H31NOSi (molecular weight ≈ 437.62 g/mol) based on structural analogs .
Properties
CAS No. |
62393-18-4 |
|---|---|
Molecular Formula |
C20H27NOSi |
Molecular Weight |
325.5 g/mol |
IUPAC Name |
methyl-diphenyl-(2-piperidin-1-ylethoxy)silane |
InChI |
InChI=1S/C20H27NOSi/c1-23(19-11-5-2-6-12-19,20-13-7-3-8-14-20)22-18-17-21-15-9-4-10-16-21/h2-3,5-8,11-14H,4,9-10,15-18H2,1H3 |
InChI Key |
VJCIYGQFIXWJEM-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCN3CCCCC3 |
Origin of Product |
United States |
Biological Activity
Piperidine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Piperidine, 1-(2-((diphenylmethylsilyl)oxy)ethyl)- is of particular interest for its potential therapeutic applications. This article explores its biological activity, synthesizing data from various studies to present a comprehensive overview.
The compound Piperidine, 1-(2-((diphenylmethylsilyl)oxy)ethyl)- has the following chemical characteristics:
- Molecular Formula: C15H24N2O
- Molecular Weight: 248.37 g/mol
- CAS Number: [insert CAS number if available]
Piperidine derivatives often exhibit their biological effects through various mechanisms, including:
- Inhibition of Enzymatic Activity: Many piperidine compounds act as inhibitors of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
- Antifungal Activity: Certain derivatives have shown promising results against drug-resistant fungal pathogens, such as Candida auris, by inducing apoptosis and disrupting cellular integrity.
Antifungal Activity
Recent studies have highlighted the antifungal properties of piperidine derivatives. For example, a study synthesized six novel piperidine-based 1,2,3-triazolylacetamide derivatives (pta1-pta6), which demonstrated significant antifungal activity against C. auris. The minimum inhibitory concentration (MIC) values ranged from 0.24 to 0.97 μg/mL, indicating potent antifungal efficacy. Additionally, these compounds were found to induce cell cycle arrest and apoptosis in fungal cells, suggesting a novel mechanism of action against resistant strains .
| Compound | MIC (μg/mL) | MFC (μg/mL) | Mechanism of Action |
|---|---|---|---|
| pta1 | 0.24 | 0.97 | Induces apoptosis and disrupts membrane integrity |
| pta2 | 0.45 | 1.5 | Induces cell cycle arrest |
| pta3 | 0.97 | 3.9 | Apoptotic cell death |
COX Inhibition
Another critical area of research involves the anti-inflammatory activity of piperidine derivatives through COX inhibition. A hybrid compound derived from piperidine exhibited selective COX-2 inhibitory activity with an IC50 value of 6 μM, while showing no LOX inhibitory activity . This selectivity is crucial for developing new anti-inflammatory drugs with fewer side effects.
Case Studies
-
Piperidine Derivative Synthesis and Evaluation
- In a study focused on synthesizing piperidine derivatives with triazole moieties, researchers demonstrated that these compounds not only inhibited fungal growth but also induced apoptotic pathways in C. auris .
- The study employed various assays to evaluate cell viability and apoptosis markers, confirming the compounds' potential as antifungal agents.
- COX Inhibitory Activity
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cloperastine (1-(2-((4-Chlorophenyl)(phenyl)methoxy)ethyl)piperidine)
- Molecular Formula: C20H24ClNO (MW = 329.87 g/mol)
- Substituent : A (4-chlorophenyl)(phenyl)methoxy group replaces the silyl ether.
- Key Differences: The absence of silicon reduces lipophilicity compared to the target compound. Biological Activity: Cloperastine is an antitussive agent, suggesting that aryloxy substituents on piperidine derivatives can modulate cough reflex pathways .
Benproperine (1-(2-(2-Benzylphenoxy)-1-methylethyl)piperidine)
- Molecular Formula: C23H29NO2 (MW = 351.49 g/mol)
- Substituent: A branched ethyl chain with a benzylphenoxy group.
- Biological Activity: Used as a cough suppressant, indicating that bulky aromatic substituents may enhance central nervous system (CNS) activity .
1-(2-Chlorobenzoyl)piperidine
- Molecular Formula: C12H14ClNO (MW = 223.70 g/mol)
- Substituent : A 2-chlorobenzoyl group replaces the ethoxy-silyl chain.
- Key Differences :
Trifluoroethyl and Trifluoroacetyl Piperidine Derivatives
- Examples : 1-(2,2,2-Trifluoroethyl)piperidine (Compound A) and 1-(trifluoroacetyl)piperidine (Compound B) .
- Key Differences :
- Trifluoroethyl/acetyl groups are strongly electron-withdrawing, significantly lowering nitrogen basicity (pKa ~6–7) compared to the target compound’s silyl ether (predicted pKa ~8–9).
- Conformational Stability : Trifluoro substituents stabilize specific conformations due to steric and electronic effects, whereas the silyl group’s bulk may enforce distinct spatial arrangements .
Enzyme Inhibition Profiles
- α-Glucosidase Inhibition: Piperidine derivatives like 1-DNJ analogs (e.g., compound 6 in ) show IC50 values of 0.207 mM, attributed to hydroxyl and benzyl substituents.
- Acetylcholinesterase (AChE) Inhibition : Benzyl-substituted piperidines (e.g., E2020 in ) exhibit IC50 values as low as 5.7 nM. The silyl ether’s bulkiness may hinder binding to AChE’s catalytic site, suggesting divergent therapeutic applications compared to aromatic derivatives .
Pharmacokinetic Considerations
- Metabolic Stability : Silyl ethers resist hydrolysis better than ester or acyl groups, as seen in tert-butyldiphenylsilyl-protected intermediates (), suggesting prolonged half-life .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing Piperidine, 1-(2-((diphenylmethylsilyl)oxy)ethyl)-, and how can reaction conditions be optimized?
- Answer: Synthesis typically involves multi-step protocols, including nucleophilic substitution, silylation, and purification via column chromatography. For example, analogous piperidine derivatives are synthesized using controlled silyl ether formation under inert atmospheres (e.g., nitrogen) with catalysts like triethylamine . Solvent selection (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical for minimizing side reactions. Post-synthesis purification via recrystallization or HPLC ensures high purity (>95%) .
Q. Which spectroscopic and chromatographic techniques are recommended for structural characterization of this compound?
- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) is essential for confirming the silyl ether and piperidine moieties. High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns, while Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., Si-O-C stretches at ~1000–1100 cm⁻¹) . Purity assessment is best achieved via reverse-phase HPLC with UV detection .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Answer: The compound may exhibit acute toxicity (Category 4 for oral/dermal/inhalation exposure) based on analogous piperidine derivatives. Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid incompatible materials like strong oxidizing agents, and store in airtight containers at 2–8°C . Emergency procedures include rinsing exposed skin with water and seeking medical attention for ingestion .
Advanced Research Questions
Q. How can researchers optimize the yield of the silyl ether intermediate during synthesis?
- Answer: Yield optimization requires precise stoichiometry of the silylating agent (e.g., diphenylmethylsilyl chloride) and a dehydrating agent (e.g., molecular sieves). Kinetic studies suggest that slow addition of reagents and maintaining anhydrous conditions reduce hydrolysis of the silyl ether. Catalytic use of imidazole or DMAP accelerates the reaction .
Q. What strategies are effective in resolving contradictions in reported biological activities of this compound across studies?
- Answer: Discrepancies may arise from differences in assay conditions (e.g., cell lines, solvent carriers). Standardize in vitro assays using controls for solvent effects (e.g., DMSO concentration ≤0.1%). Cross-validate findings with orthogonal techniques, such as SPR (surface plasmon resonance) for binding affinity and RNA-seq for pathway analysis .
Q. How does the diphenylmethylsilyl group influence the compound’s pharmacokinetic properties compared to other silyl substituents?
- Answer: The bulky diphenylmethylsilyl group enhances lipophilicity (logP ~3.5–4.0), improving membrane permeability but potentially reducing aqueous solubility. Comparative studies with trimethylsilyl or tert-butyldimethylsilyl analogs show longer half-lives in metabolic assays due to steric protection against esterase cleavage .
Q. What computational modeling approaches are suitable for predicting interactions between this compound and biological targets?
- Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can model binding to enzymes or receptors. Focus on the silyl ether’s electron-rich oxygen as a hydrogen bond acceptor and the piperidine nitrogen’s protonation state at physiological pH . QSAR models trained on similar piperidine derivatives may predict activity cliffs .
Methodological Considerations
Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?
- Answer: Conduct accelerated stability testing by incubating the compound in buffers (pH 1–10) at 40°C/75% RH. Monitor degradation via LC-MS and identify degradation products (e.g., hydrolysis of the silyl ether to silanol). Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .
Q. What analytical workflows are recommended for quantifying trace impurities in synthesized batches?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
